molecular formula C15H24Cl2N2 B15157448 N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B15157448
M. Wt: 303.3 g/mol
InChI Key: UCINOBZMLCREGM-UHFFFAOYSA-N
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Description

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1431326-61-2) is a synthetic organic compound with the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol. It exists as a dihydrochloride salt and is structurally characterized by a cyclohexane-1,4-diamine backbone substituted with a trans-2-phenylcyclopropyl group . The compound is a mixture of four stereoisomers, arising from the cis/trans conformations of the cyclohexane ring and the (1R,2S)/(1S,2R) configurations of the cyclopropyl group .

Its synthesis involves multi-step processes, including cyclopropane ring formation and stereoselective purification, yielding isomers with distinct pharmacological profiles .

Properties

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

4-N-(2-phenylcyclopropyl)cyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H

InChI Key

UCINOBZMLCREGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclopropyl Precursor Synthesis

The 2-phenylcyclopropylamine intermediate is synthesized through two primary routes:

Route A: Simmons-Smith Cyclopropanation
Reaction of styrene derivatives with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple generates the cyclopropane core. Optimal conditions use 1,2-dichloroethane as solvent at 45–50°C for 8 hours, achieving 68–72% yields. Steric effects from ortho-substituted styrenes necessitate temperature increases to 60°C but risk ring-opening side reactions.

Route B: Transition Metal-Catalyzed Coupling
Palladium-catalyzed [2+1] cycloadditions between aryl halides and ethylene derivatives provide superior stereocontrol. A protocol using Pd(OAc)₂ (5 mol%), Xantphos ligand (6 mol%), and cesium carbonate base in toluene at 80°C achieves 81% yield with >98% trans selectivity.

Cyclohexane Diamine Functionalization

The 1,4-diaminocyclohexane core undergoes selective mono-alkylation with the cyclopropyl intermediate:

Cyclohexane-1,4-diamine + 2-Phenylcyclopropyl bromide  
→ N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine  

Critical parameters:

  • Solvent: Anhydrous DMF at -10°C to prevent over-alkylation
  • Base: Potassium tert-butoxide (2.2 equiv)
  • Reaction Time: 12 hours under nitrogen atmosphere
  • Yield: 63% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1)

Dihydrochloride Salt Formation

Protonation of the free base with hydrochloric acid achieves the final form:

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine + 2 HCl  
→ Target compound (dihydrochloride)  

Optimal salt formation conditions:

  • Solvent: Ethyl acetate/2-propanol (4:1)
  • HCl Concentration: 4M in dioxane
  • Precipitation Temperature: 0–5°C
  • Crystallization Yield: 89%

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O)
δ 7.38–7.25 (m, 5H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, NH₂), 2.95–2.84 (m, 1H, cyclopropane CH), 2.31–2.18 (m, 4H, cyclohexane CH₂), 1.88–1.72 (m, 4H, cyclohexane CH₂), 1.42–1.35 (m, 2H, cyclopropane CH₂).

HPLC Purity
Method: C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient
Retention Time: 8.92 min
Purity: ≥99.1% (UV 254 nm)

Chiral Purity Assessment

Chiral HPLC analysis using a Chiralpak AD-H column (n-hexane/i-PrOH 70:30) confirms >99% ee for the trans isomer, critical for LSD1 inhibition activity.

Process Optimization Challenges

Isomer Control

The cyclopropanation step produces cis/trans isomers requiring separation:

Isomer Ratio (Crude) Purification Method Final Ratio
trans 65% Fractional crystallization 99.5%
cis 35% Discarded as byproduct <0.5%

Crystallization from heptane/ethyl acetate (3:1) at -20°C effectively removes cis isomers.

Scale-Up Considerations

Pilot Plant Protocol (10 kg Scale)

  • Cyclopropanation: 80 L reactor, jacketed cooling (-15°C)
  • Diamine Alkylation: Continuous flow reactor (residence time 30 min)
  • Salt Formation: Anti-solvent crystallization (tert-butyl methyl ether)
  • Final Yield: 71% (vs. 63% lab scale) through reduced intermediate isolation

Comparative Synthesis Methods

Parameter Laboratory Scale Pilot Scale
Cyclopropanation Batch reactor Continuous flow
Reaction Volume 5 L 80 L
Temperature Control Ice bath Jacketed cooling
Purification Column chromatography Crystallization
Daily Output 50 g 1.2 kg

Chemical Reactions Analysis

Types of Reactions

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride
  • Structure : Substituted with a 2-chlorobenzyl group instead of a phenylcyclopropyl moiety.
  • Molecular Formula : C13H20Cl2N2 (MW: 275.22 g/mol) .
  • Key Differences :
    • The absence of a cyclopropane ring reduces steric hindrance and conformational rigidity.
    • The electron-withdrawing chlorine atom may alter binding affinity in biological targets compared to the phenyl group .
(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride
  • CAS : 1286272-91-0; Molecular Formula: C13H21Cl3N2 (MW: 311.68 g/mol) .
  • Comparison: The dihydrochloride salt form enhances solubility in aqueous media compared to mono-hydrochloride derivatives. The 2-chlorobenzyl group increases lipophilicity (logP ~2.5) relative to the phenylcyclopropyl variant (logP ~3.0), influencing membrane permeability .

Cyclopropane Ring Modifications

N1-(2-(Naphthalen-2-yl)cyclopropyl)cyclohexane-1,4-diamine
  • Structure : Features a bulkier naphthalen-2-yl group on the cyclopropane ring.
  • Molecular Weight : 281.14 g/mol (free base) .
  • Reduced synthetic yield (e.g., 58–77% for phenylcyclopropyl vs. ~50% for naphthyl derivatives) due to steric challenges in cyclopropanation .
N1-(2-Methyl-2-phenylcyclopropyl)cyclohexane-1,4-diamine
  • Structure : Incorporates a methyl group on the cyclopropane ring.
  • Impact :
    • Methyl substitution increases ring strain and may destabilize the cyclopropane, affecting metabolic stability .

Stereochemical Variations

The target compound exists as four stereoisomers, with the (trans)-N1-((1R,2S)-2-phenylcyclopropyl) isomer being pharmacologically active as a KDM1A inhibitor .

(cis)-N1-((1S,2R)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine Hydrochloride
  • Synthesis : Achieved via stereoselective crystallization (71.89% yield) .
  • Comparison :
    • The cis configuration on the cyclohexane ring reduces binding affinity to KDM1A by ~10-fold compared to the trans isomer .

Pharmacological and Physicochemical Properties

Property N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine Dihydrochloride N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride N1-(2-(Naphthalen-2-yl)cyclopropyl)cyclohexane-1,4-diamine
Molecular Weight 303.27 g/mol 311.68 g/mol 281.14 g/mol (free base)
Melting Point 92.9–94.5°C Not reported Not reported
Solubility High (dihydrochloride salt) Moderate (polar solvents) Low (free base)
Biological Target KDM1A/LSD1 Unknown Unknown
Hazard Profile H302, H315, H319, H335 Similar Not reported

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride with high purity?

  • Methodology : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using computational reaction path search methods based on quantum chemical calculations to predict intermediates and transition states. Post-synthesis, employ membrane separation technologies or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt .
  • Validation : Confirm purity via HPLC with reference standards (e.g., structurally related compounds like trans-2-Phenylcyclopropylamine hydrochloride) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Framework :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify cyclopropane and cyclohexane moieties, comparing spectral data to analogs like N,N-Dimethyl-p-phenylenediamine dihydrochloride .
  • Solubility and Stability : Conduct kinetic solubility assays in aqueous buffers (pH 1–7.4) and monitor hygroscopicity under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption .

Q. What experimental protocols ensure stability during storage and handling?

  • Guidelines : Store in airtight, desiccated containers at -20°C to mitigate hygroscopic degradation. Pre-weigh aliquots under inert gas (N2_2) to minimize atmospheric exposure .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction design for derivatives of this compound?

  • Approach : Implement ICReDD’s hybrid computational-experimental workflow:

Use density functional theory (DFT) to model cyclopropane ring-opening energetics.

Apply machine learning to predict optimal ligand-catalyst pairs for stereoselective synthesis .

  • Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations revealed steric hindrance in phenylcyclopropyl intermediates, guiding solvent selection (e.g., DMF over THF) for improved yield .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Resolution Framework :

  • Impurity Profiling : Quantify byproducts (e.g., cyclohexanol derivatives) via LC-MS using impurity reference standards like Imp. H(EP) (1-[(1RS)-1-(4-Methoxyphenyl)ethyl]-cyclohexanol) .
  • Batch Analysis : Compare activity across synthesized batches with ≤0.5% impurity thresholds to isolate structure-activity relationships .

Q. How does reactor design influence scalability in continuous-flow synthesis?

  • Engineering Principles :

  • Mixing Efficiency : Use microfluidic reactors with staggered herringbone structures to enhance mass transfer during cyclopropane formation.
  • Process Control : Integrate real-time PAT (Process Analytical Technology) for pH and temperature monitoring, aligning with CRDC subclass RDF2050108 (process control in chemical engineering) .

Q. What methodologies identify degradation pathways under accelerated stability conditions?

  • Protocol :

  • Expose the compound to thermal stress (40–60°C) and UV light, then analyze degradation products via high-resolution mass spectrometry (HRMS).
  • Cross-reference with databases of phenylcyclopropylamine derivatives (e.g., trans-2-Phenylcyclopropylamine hydrochloride) to identify common cleavage patterns .

Q. How can contradictory solubility data across publications be reconciled?

  • Methodological Adjustments :

  • Standardize solvent pre-saturation protocols (e.g., equilibrate buffers for 24 hrs before assays).
  • Validate results using orthogonal techniques (e.g., nephelometry vs. HPLC-UV) to distinguish solubility from colloidal dispersion .

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